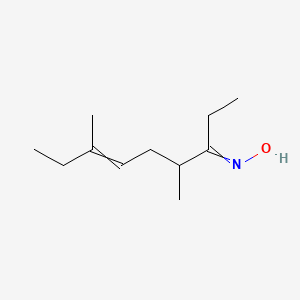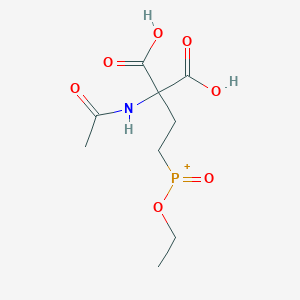
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium is a chemical compound with the molecular formula C9H15NO7P It is known for its unique structure, which includes an acetamido group, two carboxylic acid groups, an ethoxy group, and an oxophosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the acetamido and carboxylic acid groups. The ethoxy group is then introduced through an esterification reaction, followed by the incorporation of the oxophosphanium group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can convert the oxophosphanium group to other phosphorus-containing functional groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of alkoxyphosphonium compounds.
Scientific Research Applications
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Acetamido-3,3-dicarboxypropyl)phosphonic acid
- (3-Acetamido-3,3-dicarboxypropyl)methylphosphonium
- (3-Acetamido-3,3-dicarboxypropyl)ethylphosphonium
Uniqueness
Compared to these similar compounds, (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium stands out due to its ethoxy group, which imparts unique chemical properties and reactivity. This difference can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89916-00-7 |
|---|---|
Molecular Formula |
C9H15NO7P+ |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
(3-acetamido-3,3-dicarboxypropyl)-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H14NO7P/c1-3-17-18(16)5-4-9(7(12)13,8(14)15)10-6(2)11/h3-5H2,1-2H3,(H2-,10,11,12,13,14,15)/p+1 |
InChI Key |
DPWMYWXGWCWAJS-UHFFFAOYSA-O |
Canonical SMILES |
CCO[P+](=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
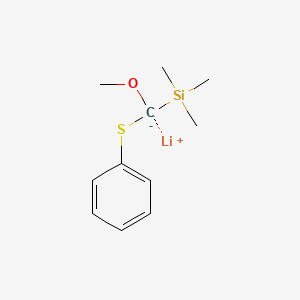





![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
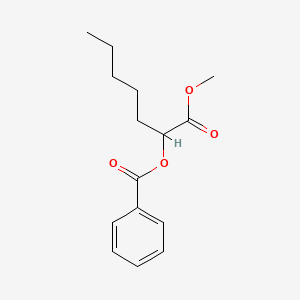
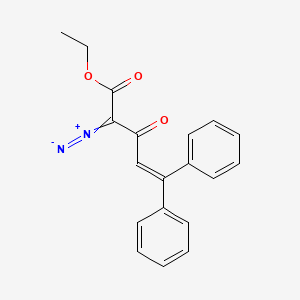
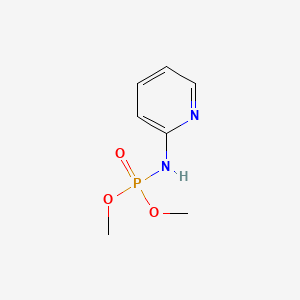
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
